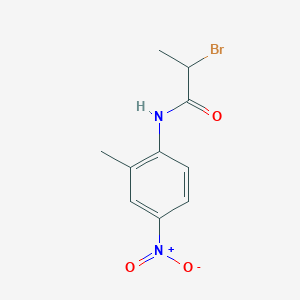

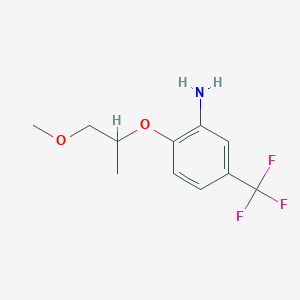

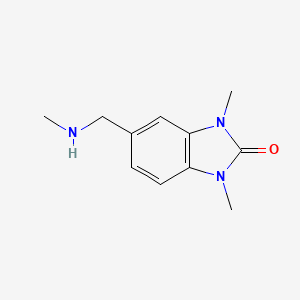

![molecular formula C14H13BrN2O2S B1309765 N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide CAS No. 19350-68-6](/img/structure/B1309765.png)

N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .

Molecular Structure Analysis

The molecular structure of “N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide” can be analyzed using various techniques. For instance, the InChI code provides a standard way to encode the molecular structure .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through commercially available palladium catalyst have been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed . For example, 4-Bromoacetanilide has a molecular weight of 214.059 g/mol .

Applications De Recherche Scientifique

Synthesis and Chemical Applications

- Novel Synthesis Methods : N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a compound related to the one , has been utilized as an electrophilic cyanation reagent for the synthesis of various benzonitriles from aryl and heteroaryl bromides. This process includes the formation of Grignard reagents and allows for the efficient synthesis of pharmaceutical intermediates, demonstrating its utility in organic synthesis and pharmaceutical research (Anbarasan, Neumann, & Beller, 2011).

- Structural Characterization and Antagonists Synthesis : Compounds with methylbenzenesulfonamide as a functional group have been investigated for their potential as CCR5 antagonists, which could be used in preventing human HIV-1 infection. This highlights the role of such compounds in developing new therapeutic agents (Cheng De-ju, 2015).

Biological and Pharmaceutical Applications

- Enzyme Inhibition and Antioxidant Activities : Derivatives of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide have been evaluated for their inhibitory effects against acetylcholinesterase and butyrylcholinesterase, as well as for their antioxidant properties. Such studies are crucial for developing new treatments for diseases like Alzheimer's (Mphahlele, Gildenhuys, & Zamisa, 2021).

- Antimicrobial and Antiproliferative Agents : N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and tested for their antimicrobial and antiproliferative properties, indicating the potential of these compounds in creating new drugs for treating infections and cancer (Shimaa M. Abd El-Gilil, 2019).

Material Science and Catalysis

- Metal Complexes and Polymerization Catalysts : Research has focused on the synthesis of metal complexes containing sulfonamide Schiff-base ligands for applications in the ring-opening polymerization of cyclic esters. This demonstrates the utility of these compounds in materials science and polymer chemistry (Chakraborty, Rajashekhar, Mandal, & Ramkumar, 2018).

Safety And Hazards

Safety data sheets provide information about the safety and hazards of similar compounds . For instance, 4’-Bromoacetanilide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJBUIWCUYKVNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

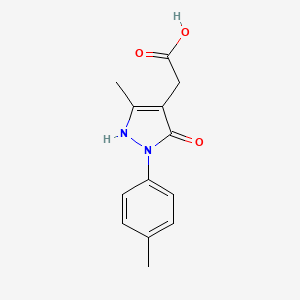

![3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1309684.png)

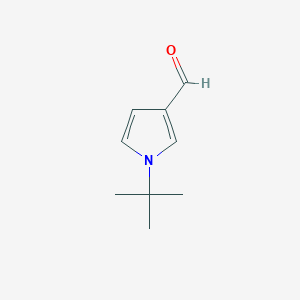

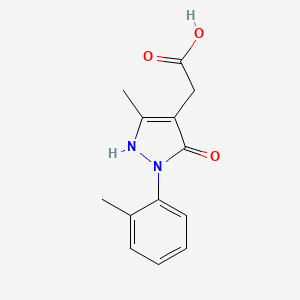

![Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1309714.png)

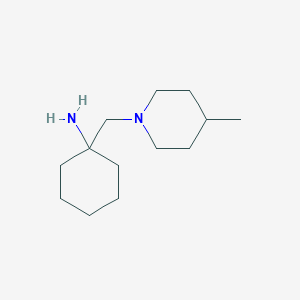

![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)

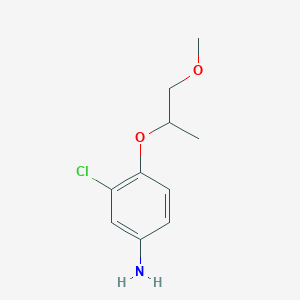

![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)